3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridine ring.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them potential candidates for drug development.
Medicine
In medicinal chemistry, 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine and its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group is known to be a key pharmacophore in many drugs, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)quinoline
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-13-6-12(3-4-14(13)16)22(19,20)18-8-11(9-18)21-10-2-1-5-17-7-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLYWGIATVCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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